molecular formula C21H18ClO2P B15231961 Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate CAS No. 31459-98-0

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate

Cat. No.: B15231961
CAS No.: 31459-98-0
M. Wt: 368.8 g/mol
InChI Key: CTRCNDHBLJGUIP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate (CAS: 66298-75-7) is a specialized Wittig reagent characterized by a chloro substituent at the α-carbon and a methyl ester group. This compound belongs to the class of phosphorus ylides, widely used in organic synthesis for olefination reactions to form alkenes. The chloro group introduces electron-withdrawing effects, which can modulate the reactivity and stability of the ylide compared to non-substituted analogs . Its molecular formula is C₄H₆O₄PCl₃ (molecular weight: 255.42 g/mol), and it is structurally distinct from other phosphoranylidene acetates due to the dichlorophosphorylmethoxy and chloro substituents .

Properties

CAS No.

31459-98-0

Molecular Formula

C21H18ClO2P

Molecular Weight

368.8 g/mol

IUPAC Name

methyl 2-chloro-2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C21H18ClO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

CTRCNDHBLJGUIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of triphenylphosphine with methyl chloroacetate. The reaction typically involves the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the methyl chloroacetate, forming a carbanion that subsequently reacts with triphenylphosphine to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), which help in maintaining the solubility of reactants and products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. It can also participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles .

Common Reagents and Conditions

    Wittig Reaction: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an aprotic solvent like THF or DCM.

    Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols.

Major Products

Mechanism of Action

The primary mechanism of action for methyl 2-chloro-2-(triphenylphosphoranylidene)acetate is through the Wittig reaction. The compound acts as a nucleophile, with the phosphorus ylide attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a four-membered ring intermediate, which then collapses to produce the desired alkene and triphenylphosphine oxide as a byproduct .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between methyl 2-chloro-2-(triphenylphosphoranylidene)acetate and related compounds:

Compound Name CAS No. Molecular Formula Key Substituents Key Features
This compound 66298-75-7 C₄H₆O₄PCl₃ Cl, PCl₂(OCH₂) Electron-withdrawing Cl and phosphoryl groups enhance electrophilicity .
Methyl (triphenylphosphoranylidene)acetate 2605-67-6 C₂₁H₁₉O₂P Methyl ester, no α-substituents Standard Wittig reagent for olefination; widely used in alkene synthesis .
Ethyl (triphenylphosphoranylidene)acetate 1099-45-2 C₂₂H₂₁O₂P Ethyl ester, no α-substituents Longer alkyl chain improves solubility in non-polar solvents .
Methyl 2-chloro-2-p-chlorophenylhydrazonoacetate 62465-90-1 C₉H₇Cl₂N₂O₂ Cl, hydrazinylidene, p-chlorophenyl Forms hydrazone derivatives; used in heterocycle synthesis .

Reactivity and Stability

  • However, the presence of phosphoryl groups may reduce ylide stability compared to simpler analogs like methyl (triphenylphosphoranylidene)acetate . Non-chloro analogs (e.g., CAS 2605-67-6) exhibit higher stability and are routinely used in reactions requiring mild conditions, such as the synthesis of benzo[cd]azulen derivatives .
  • Steric and Solubility Effects :

    • Ethyl esters (e.g., CAS 1099-45-2) offer better solubility in toluene and THF due to the longer alkyl chain, enabling reactions at higher concentrations .
    • Methyl esters (CAS 2605-67-6) are more sterically compact, favoring reactions with bulky carbonyl substrates .

Physical and Spectroscopic Data

  • LogP and Solubility: this compound has a calculated LogP of 2.55, indicating moderate lipophilicity, while non-chloro analogs (e.g., CAS 2605-67-6) may exhibit lower LogP values due to the absence of electronegative substituents .

Q & A

Q. How is Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate synthesized and characterized in academic research?

This compound is typically synthesized via the reaction of methyl chloroacetate with triphenylphosphine under basic conditions to form the phosphoranylidene intermediate. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and X-ray crystallography for confirming molecular geometry. For example, similar hydrazonoacetate derivatives were structurally validated using single-crystal X-ray diffraction .

Q. What are the standard experimental conditions for Wittig reactions using this reagent?

The reagent is commonly employed in Wittig reactions under anhydrous conditions. A representative protocol involves refluxing in toluene at 120°C for 18 hours, followed by purification via flash chromatography (e.g., 15% ethyl acetate-hexanes). These conditions optimize yield and minimize side-product formation .

Q. Table 1: Reaction Optimization Parameters

ParameterTypical Value
SolventToluene
Temperature120°C (reflux)
Reaction Time18 hours
Purification MethodColumn chromatography

Q. How is the compound handled to ensure stability during storage?

The reagent is air- and moisture-sensitive. It should be stored under inert gas (e.g., argon) at 2–8°C. Degradation can occur upon prolonged exposure to heat or humidity, necessitating strict adherence to storage protocols .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in reactions involving this reagent?

Stereoselectivity in products (e.g., dipeptide analogs) can be achieved through strategic use of chiral aldehydes or ketones. For instance, Boc-protected 3-amino-aldehydes react with the reagent to form intermediates that are subsequently separated via lactam formation, enabling diastereomer resolution. Nuclear Overhauser Effect (NOE) experiments are critical for confirming stereochemistry .

Q. How can contradictions in spectroscopic data for reaction products be resolved?

Unexpected spectral signals (e.g., multiple doublets in 1H^1H-NMR) often arise from byproducts or stereoisomers. Combining X-ray crystallography (using SHELX programs for refinement ) with NOE correlations helps distinguish between structural isomers. For example, hydrazonoacetate derivatives were unambiguously characterized using these techniques .

Q. What advanced analytical methods validate reaction products derived from this reagent?

  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., Acta Crystallographica reports ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas.
  • Dynamic NMR : Detects conformational exchange in complex mixtures.

Q. How does this reagent compare to substituted phosphonoacetates in synthetic applications?

While both reagents facilitate C–C bond formation, phosphonoacetates offer improved functional group tolerance in certain cases. For example, phosphonoacetates reduce the need for harsh bases, enabling milder reaction conditions for sensitive substrates .

Q. Table 2: Comparative Analysis of Reagents

FeatureThis compoundSubstituted Phosphonoacetates
Base RequirementStrong base (e.g., NaH)Mild or no base
Functional Group ToleranceModerateHigh
Stereochemical ControlLimitedImproved via chiral auxiliaries

Q. What strategies mitigate challenges in isolating products from Wittig reactions?

Byproducts such as triphenylphosphine oxide can complicate purification. Precipitating the oxide using hexanes or employing silica gel chromatography with gradient elution improves isolation. For hydrazonoacetate derivatives, recrystallization from ethanol-water mixtures enhances purity .

Methodological Notes

  • Crystallographic Refinement : SHELXL/SHELXTL software is recommended for high-precision refinement of crystal structures .
  • Safety Protocols : Although toxicity data are limited, handle the compound in a fume hood using gloves and eye protection due to its reactive nature .

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